N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide
Description
N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an oxopiperidine ring, and a sulfamoylpiperidine moiety
Properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c19-27(25,26)22-11-8-15(9-12-22)17(23)20-16-7-4-10-21(18(16)24)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,23)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXGCEYAWAHRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 1-benzyl-2-oxopiperidine: This intermediate is synthesized through the acylation of piperidine with benzyl chloride, followed by oxidation to introduce the oxo group.
Carboxamidation: The final step involves the formation of the carboxamide group by reacting the sulfamoylated intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-oxopiperidin-3-yl acetate
- N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
- N-(1-benzyl-2-oxopiperidin-3-yl)-2-(3-formylphenoxy)acetamide
Uniqueness
N-(1-benzyl-2-oxopiperidin-3-yl)-1-sulfamoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl and carboxamide groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
